molecular formula C5H7N3O2 B187975 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 329064-07-5

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B187975
CAS RN: 329064-07-5
M. Wt: 141.13 g/mol
InChI Key: CTIOCGQJYWNIBA-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C5H7N3O2 . It has a molecular weight of 141.13 g/mol . The IUPAC name for this compound is 1,5-dimethyltriazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains two methyl groups attached to the 1 and 5 positions of the triazole ring, and a carboxylic acid group attached to the 4 position .


Physical And Chemical Properties Analysis

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The topological polar surface area is 68 Ų . The compound has a complexity of 150 .

Scientific Research Applications

Synthesis and Structural Utility

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a derivative of 1,2,3-triazole, is significantly utilized in the synthesis of various heterocyclic compounds. The structure of the triazole ring offers a versatile scaffold for the development of numerous compounds with potential biological activities.

  • Triazole-based Scaffolds : The 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, has been employed as a core structure for the synthesis of biologically active compounds and peptidomimetics. This synthesis often involves a ruthenium-catalyzed cycloaddition, offering a regiocontrolled approach to these compounds (Ferrini et al., 2015).

  • Lithiation–Trapping Sequence : The electron-donating properties of the methoxy group in related 1,2,4-triazole derivatives are advantageous for lateral metalation and functionalization, demonstrating the triazole's potential in synthesizing a diverse range of derivatives. These properties suggest a similar potential for the 1,5-dimethyl variant in synthetic chemistry (Mansueto et al., 2014).

  • Ring Opening and Rearrangements : The 1,2,3-triazole ring is known for its ability to undergo ring opening and subsequent rearrangements, leading to the synthesis of various heterocyclic systems. This feature is utilized in reactions involving the 4-acetyl derivative of the triazole ring, yielding compounds like 5-methyl-1,2,3-triazol-4-phenylcarboxamide-phenylamide (Khazhieva et al., 2015).

Bioactivity and Medicinal Chemistry

While ensuring the exclusion of information related to direct drug use, dosage, and side effects, the 1,2,3-triazole derivatives, including the 1,5-dimethyl variant, show considerable promise in bioactive compound synthesis and medicinal chemistry.

  • Synthesis of Bioactive Compounds : The derivatives of 1,2,3-triazole, including the 1,5-dimethyl variant, have been employed in synthesizing various bioactive compounds. These compounds have shown preliminary biological activity, indicating their potential in drug discovery and pharmaceutical chemistry (Hong-fang, 2009).

  • Fungicidal and Herbicidal Activities : Some 1,2,4-triazolo[1,5-a]pyrimidine-2-carbonylhydrazone derivatives, synthesized from compounds related to the 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, have exhibited excellent fungicidal activities. Additionally, certain synthesized compounds have shown promising herbicidal and growth regulation activities (De-jiang, 2008), (Mei-ling, 2007).

properties

IUPAC Name

1,5-dimethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10)6-7-8(3)2/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOCGQJYWNIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360906
Record name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329064-07-5
Record name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1H-1,2,3-triazole-4-carboxylic acid
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